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Compound of Interest

Compound Name: XL765

Cat. No.: B560383

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of XL765 (voxtalisib), a dual inhibitor
of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), when used
as a monotherapy versus in combination with other anticancer agents. The data presented is
compiled from preclinical and clinical studies to support researchers in evaluating its
therapeutic potential.

Executive Summary

XL765, also known as SAR245409, has demonstrated activity as both a single agent and in
combination therapies across various cancer models. Preclinical evidence, particularly in
glioblastoma, strongly suggests a synergistic effect when XL765 is combined with the
standard-of-care chemotherapy agent temozolomide (TMZ).[1][2] While monotherapy shows
cytostatic effects, the combination often leads to enhanced tumor growth inhibition and
improved survival in animal models.[2] Clinical trials have established the safety and tolerability
of XL765 in both monotherapy and combination regimens, with promising signs of clinical
activity.[3][4][5]

Mechanism of Action: Targeting the PISBK/ImTOR
Pathway
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XL765 is a potent, orally bioavailable inhibitor of class | PI3K and mTOR (mTORC1 and
MTORC?2).[6] The PI3BK/mTOR signaling pathway is a critical regulator of cell growth,
proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human
cancers. By dual-targeting both PI3K and mTOR, XL765 aims to provide a more complete

blockade of this pathway, potentially overcoming resistance mechanisms that can arise from
targeting a single node.
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Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of XL765.
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Preclinical Efficacy: Monotherapy vs. Combination

Therapy
Glioblastoma (GBM) Xenograft Model

A key preclinical study investigated the efficacy of XL765 as a single agent and in combination
with temozolomide (TMZ) in an intracranial glioblastoma xenograft model using GBM39-luc
cells in nude mice.[2]

Table 1: In Vivo Efficacy of XL765 in a Glioblastoma Xenograft Model

Median Survival p-value (vs. p-value (vs. TMZ
Treatment Group
(days) Control) alone)
Control (Vehicle) 55
XL765 (50 mg/kg,
( I 68 0.05
BID)
TMZ (10 mg/kg, QD) 83 0.001
XL765 + TMZ 117 <0.001 <0.001

Data sourced from Prasad et al., 2011.[2]

The combination of XL765 and TMZ resulted in a 16-fold decrease in tumor burden compared
to TMZ alone at day 63.[2] These data demonstrate a significant survival advantage for the
combination therapy over either monotherapy. Another study using an A172 GBM xenograft
model also confirmed that the combination of XL765 and TMZ had a more dramatic
suppressive effect on tumor growth compared to either single agent.[1]

In Vitro Cytotoxicity in GBM

In vitro studies on primary human GBM xenograft cell lines showed that XL765 has an IC50 in
the mid-micromolar range. The addition of TMZ to XL765 resulted in a statistically significant
improvement in cytotoxicity in 4 out of 5 GBM xenografts tested.[2] A separate study reported
IC50 values for XL765 in the A172, U87, and T98G GBM cell lines.[1]
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Table 2: In Vitro IC50 Values of XL765 in GBM Cell Lines

Cell Line IC50 (pM) after 48h
Al172 7.9

u87 10.3

T98G 12.6

Data sourced from Yu et al., 2019.[1]

Clinical Efficacy

Clinical trials have evaluated XL765 in various settings, providing insights into its activity in

patients.

Table 3: Summary of Clinical Trial Results

. . Combination Key Efficacy
Trial Setting Cancer Type Reference
Agent(s) Results
] Stable Disease:
Monotherapy Advanced Solid
N/A 48% of evaluable  [3][4]
(Phase 1) Tumors )
patients
Partial
Combination High-Grade Temozolomide Response: 4%; 5]
(Phase 1) Glioma (TMZ) Stable Disease:
68%
Overall
Response Rate:
o Rituximab or 48.5% (11.4%
Combination B-cell o
) ) Rituximab + Complete [7]
(Phase Ib) Malignancies ]
Bendamustine Response,
37.1% Partial
Response)
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Experimental Protocols
In Vivo Glioblastoma Xenograft Study

The following is a summary of the experimental protocol used in the preclinical glioblastoma

study by Prasad et al., 2011.[2]

Intracranial Implantation
of GBM39-luc Cells
in Nude Mice

'

Tumor Establishment &
Randomization into
4 Treatment Groups

:

Treatment Administration:
- Vehicle Control
- XL765 (50 mg/kg, BID)
- TMZ (10 mg/kg, QD)
- XL765 + TMZ

'

Tumor Burden Monitoring
(Bioluminescence Imaging)

'

Endpoint:
- Survival Analysis
- Immunohistochemistry (pS6)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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